4-(2-Bromopropyl)-1,2-dichlorobenzene

Catalog No.
S14082172
CAS No.
M.F
C9H9BrCl2
M. Wt
267.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromopropyl)-1,2-dichlorobenzene

Product Name

4-(2-Bromopropyl)-1,2-dichlorobenzene

IUPAC Name

4-(2-bromopropyl)-1,2-dichlorobenzene

Molecular Formula

C9H9BrCl2

Molecular Weight

267.97 g/mol

InChI

InChI=1S/C9H9BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3

InChI Key

LJOCQIAVNOLEHO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)Br

4-(2-Bromopropyl)-1,2-dichlorobenzene is an organic compound characterized by a dichlorobenzene structure with a bromopropyl substituent at the para position. Its molecular formula is C₉H₈BrCl₂, and it has a molecular weight of approximately 267.98 g/mol. The compound features a benzene ring substituted with two chlorine atoms and a bromopropyl group, which imparts unique chemical properties and reactivity profiles compared to other halogenated aromatic compounds.

The chemical behavior of 4-(2-bromopropyl)-1,2-dichlorobenzene can be understood through its reactivity in various reactions, particularly nucleophilic substitutions and electrophilic aromatic substitutions. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack.

  • Nucleophilic Substitution: The bromopropyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms enhances the reactivity of the aromatic ring towards electrophiles, allowing for further functionalization.
  • Radical Reactions: Under certain conditions, such as exposure to UV light or radical initiators, the compound can participate in radical substitution reactions.

4-(2-Bromopropyl)-1,2-dichlorobenzene exhibits notable biological activity, particularly concerning its toxicity and potential environmental impact. Studies indicate that it can be harmful to aquatic organisms and may pose health risks through dermal or oral exposure.

  • Toxicity: The compound has been associated with skin irritation and other adverse effects in laboratory settings. Its acute toxicity profile suggests that it can cause significant harm if ingested or inhaled.
  • Potential Pharmacological

The synthesis of 4-(2-bromopropyl)-1,2-dichlorobenzene typically involves several key steps:

  • Bromination of Propane: Starting with propane, bromination can be performed using bromine or N-bromosuccinimide under radical conditions to introduce the bromine atom.
  • Nucleophilic Substitution on Dichlorobenzene: The resulting bromopropyl compound is then reacted with 1,2-dichlorobenzene under basic conditions to facilitate nucleophilic substitution at the para position.
  • Purification: The final product is purified through distillation or recrystallization methods to obtain a high-purity compound suitable for further applications.

Interaction studies have focused on how 4-(2-bromopropyl)-1,2-dichlorobenzene interacts with biological molecules and environmental systems:

  • Biochemical Interactions: Research indicates that this compound can interact with enzymes and receptors within biological systems, potentially influencing metabolic pathways.
  • Environmental Impact: Its persistence in ecosystems raises concerns regarding bioaccumulation and toxicity to wildlife.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(2-bromopropyl)-1,2-dichlorobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-1,2-dichlorobenzeneC₆H₃BrCl₂Lacks propyl chain; primarily used as a solvent
1-Bromo-3,4-dichlorobenzeneC₆H₃BrCl₂Contains one bromine atom; used in industrial processes
1-(3-Bromopropyl)-2,4-dichlorobenzeneC₉H₉BrCl₂Similar structure but different substitution pattern; broader applications

The uniqueness of 4-(2-bromopropyl)-1,2-dichlorobenzene lies in its specific substitution pattern that enhances its reactivity compared to these similar compounds. This distinctive feature makes it particularly valuable for synthetic chemistry and biological research contexts.

XLogP3

4.6

Exact Mass

265.92647 g/mol

Monoisotopic Mass

265.92647 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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